(Z)-5-(But-2-enyl)-2-methylpyridine
CAS No.: 26091-12-3
Cat. No.: VC18476790
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26091-12-3 |
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Molecular Formula | C10H13N |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 5-[(Z)-but-2-enyl]-2-methylpyridine |
Standard InChI | InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3- |
Standard InChI Key | BLUFNCNDYMJKFL-ARJAWSKDSA-N |
Isomeric SMILES | C/C=C\CC1=CN=C(C=C1)C |
Canonical SMILES | CC=CCC1=CN=C(C=C1)C |
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s structure consists of a pyridine core substituted with a methyl group at position 2 and a (Z)-but-2-enyl chain at position 5. The (Z)-configuration denotes that the higher-priority groups (the pyridine ring and the terminal methyl group of the butenyl chain) are on the same side of the double bond . Key structural identifiers include:
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IUPAC Name: 5-[(Z)-but-2-enyl]-2-methylpyridine
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SMILES Notation: C/C=C\CC1=CN=C(C=C1)C
The stereochemistry is achiral due to the absence of defined stereocenters, but it possesses one E/Z center .
Physical and Chemical Properties
Physicochemical Profile
The compound’s properties are summarized below:
Property | Value | Source |
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Molecular Weight | 147.22 g/mol | |
XLogP3 | 2.6 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 1 | |
Rotatable Bond Count | 2 | |
Topological Polar Surface Area | 12.9 Ų |
The XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting potential permeability in biological systems .
Synthesis and Production
Reported Synthetic Routes
While explicit synthetic protocols for (Z)-5-(but-2-enyl)-2-methylpyridine are scarce in the literature, analogous pyridine derivatives are often synthesized via:
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Quaternization Reactions: Alkylation of pyridine precursors with halides or alcohols, followed by reduction .
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Cross-Coupling Strategies: Palladium-catalyzed coupling of pyridyl halides with alkenyl boronic acids .
Applications and Uses
Research Context
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Microbial Degradation Studies: Pyridine derivatives, including this compound, are investigated for their biodegradation pathways. Arthrobacter sp. strain 68b degrades pyridine via a plasmid-encoded pyr gene cluster, though the specific role of (Z)-5-(but-2-enyl)-2-methylpyridine remains unclear .
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Organic Synthesis Intermediate: Its structure suggests utility in constructing nitrogen-containing heterocycles, such as pyrrolidines or spirocyclic compounds .
Biological and Environmental Relevance
Microbial Interactions
The plasmid p2MP in Arthrobacter sp. 68b harbors genes for degrading pyridine and 2-methylpyridine, though direct evidence linking this compound to the pathway is absent . Enzymes like flavin-dependent monooxygenase (PyrA) catalyze oxidative ring cleavage, yielding metabolites such as succinic acid .
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